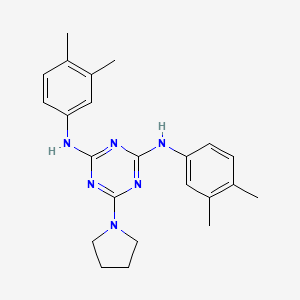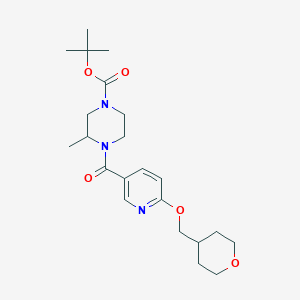
1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea, also known as CEP-26401, is a novel small molecule inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF). It has been found to have potential therapeutic applications in cancer treatment, as well as other diseases related to abnormal gene expression.
Mecanismo De Acción
1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea works by inhibiting the histone acetyltransferase activity of PCAF, which is involved in the acetylation of histones and other proteins that regulate gene expression. By blocking this activity, 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea can alter the expression of genes involved in cell growth, differentiation, and apoptosis, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been found to have anti-inflammatory and neuroprotective effects, suggesting potential therapeutic applications in other diseases beyond cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea is its specificity for PCAF, which makes it a valuable tool for studying the role of this enzyme in gene regulation and disease. However, its potency and efficacy may vary depending on the specific cancer type and genetic background, which could limit its effectiveness in certain contexts.
Direcciones Futuras
There are several potential future directions for research on 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea. One area of interest is the development of more potent and selective PCAF inhibitors, which could have even greater therapeutic potential in cancer and other diseases. Another direction is the investigation of the mechanisms underlying 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea's anti-inflammatory and neuroprotective effects, which could lead to the development of novel therapies for these conditions. Finally, further studies are needed to evaluate the safety and efficacy of 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea in clinical trials, with the ultimate goal of bringing this promising drug to market for the benefit of patients.
Métodos De Síntesis
The synthesis of 1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea involves several steps, including the reaction of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 4-methylbenzoyl isocyanate to yield the pyrazinone intermediate, which is further reacted with m-tolyl isocyanate to produce the final product.
Aplicaciones Científicas De Investigación
1-(4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(m-tolyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that it can inhibit the growth of cancer cells by blocking the activity of PCAF, which is involved in the regulation of gene expression. This inhibition leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the suppression of tumor growth.
Propiedades
IUPAC Name |
1-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12-4-3-5-13(10-12)22-19(26)23-17-18(25)24(9-8-21-17)14-6-7-16(27-2)15(20)11-14/h3-11H,1-2H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYLNZROFKSCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2769619.png)
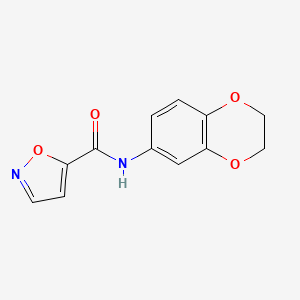
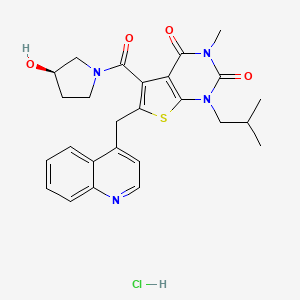
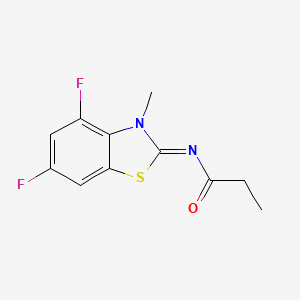
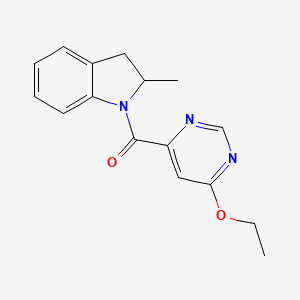
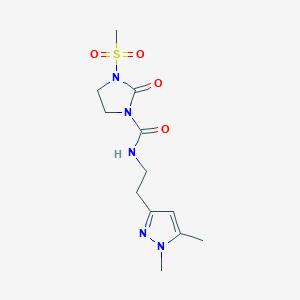
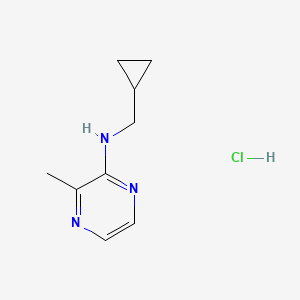

![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769633.png)
![Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2769635.png)
![(2-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2769637.png)
